1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a description of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Catalysis and Synthesis:
- Asymmetric hydrogenation of related compounds leads to precursors for fragrances like Fixolide® (Ciappa, Scrivanti, & Matteoli, 2004).
- Efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones using a palladium catalytic system, showcasing a simple and high-yield method (Liu et al., 2012).
- Enantioselective synthesis of 1,2-dihydronaphthalenes using N-heterocyclic carbene catalysis, important in medicinal and synthetic chemistry (Perveen et al., 2017).
Analytical Techniques:
- Investigation of substituted dihydronaphthalenes using advanced NMR techniques, providing insights into molecular structures (Alam et al., 1995).
Photochemistry:
- Exploration of photochemical processes in compounds like 1,2-dihydronaphthalene, contributing to understanding sigmatropic shifts and photoreactions (Widmer & Heimgartner, 1975).
Material Science:
- Study of H(2) ejection from polycyclic aromatic hydrocarbons, like protonated 1,2-dihydronapthalene, suggesting new models for hydrogen formation in the interstellar medium (Vala et al., 2009).
Medicinal Chemistry:
- Discovery of dihydronaphthalenones from Catalpa ovata wood, demonstrating cytoprotective effects against oxidative damage in cells (Kil et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
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Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
1,1,4,4,7-pentamethyl-3H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKMBBUGFWBCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)C2(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282722 |
Source
|
Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
CAS RN |
29020-85-7 |
Source
|
Record name | NSC27599 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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